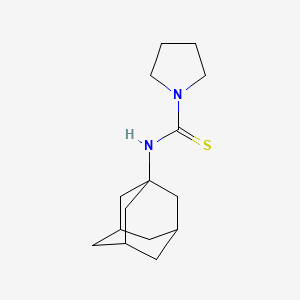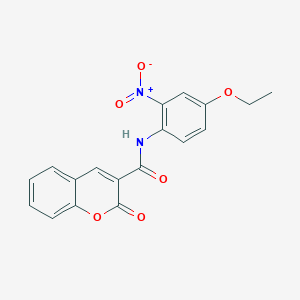![molecular formula C16H17NO B5091315 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol](/img/structure/B5091315.png)
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. It has been found to bind to dopamine receptors and act as a dopamine agonist, which has led to its investigation as a potential therapeutic agent for various neurological disorders, including Parkinson’s disease and Tourette’s syndrome.
準備方法
The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C to afford the tetrahydroisoquinoline scaffold .
化学反応の分析
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. For example, the compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives. Substitution reactions can occur at the phenolic hydroxyl group or the tetrahydroisoquinoline nitrogen, leading to the formation of various substituted derivatives .
科学的研究の応用
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol has potential implications in various fields of research and industry, including drug discovery, neurochemistry, and pharmacology. It can be used as a research tool to study the dopamine system and develop new therapies for neurological disorders. Additionally, it can be used in the development of new drugs for the treatment of Parkinson’s disease, Tourette’s syndrome, and other neurological disorders. The compound’s structural similarity to dopamine makes it a valuable tool for investigating the mechanisms of dopamine receptor activation and signaling pathways.
作用機序
The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction leads to the activation of dopamine receptors, which in turn triggers downstream signaling pathways involved in various neurological processes. The compound’s ability to mimic dopamine’s effects makes it a potential therapeutic agent for conditions characterized by dopamine deficiency or dysregulation.
類似化合物との比較
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its various substituted analogs. These compounds share a common tetrahydroisoquinoline scaffold and exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . this compound is unique in its structural similarity to dopamine and its potential as a dopamine agonist, which sets it apart from other tetrahydroisoquinoline derivatives.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-chloro-4-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5091261.png)
![5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5091266.png)
![4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid](/img/structure/B5091281.png)
![[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B5091283.png)
![2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5091294.png)
![N-[4-(butan-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5091301.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)


![Ethyl 4-[(4-methoxyphenyl)methyl]-1-(3-methylsulfanylpropanoyl)piperidine-4-carboxylate](/img/structure/B5091332.png)
